

Application Note: Quantification of Mifepristone in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Mibenratide*

Cat. No.: *B12663661*

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Mifepristone in human plasma. The described protocol is essential for pharmacokinetic studies, drug monitoring, and various research applications in drug development. The method utilizes a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for its linearity, precision, accuracy, and recovery, ensuring reliable and reproducible results.

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is primarily used for medical termination of pregnancy and has been investigated for the treatment of Cushing's syndrome, endometriosis, and certain types of cancer.[2][3] Accurate quantification of mifepristone in plasma is crucial for understanding its pharmacokinetic profile and for clinical and preclinical research. This document provides a detailed protocol for a validated HPLC-MS/MS method suitable for researchers, scientists, and professionals in drug development.

Experimental

Materials and Reagents

- Mifepristone reference standard
- Internal Standard (IS): Alfaxolone, Levonorgestrel, or Mifepristone-d3[1][4][5]
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- HPLC-grade Diethyl Ether or Tert-butyl-methyl ether[4][5]
- Ammonium Acetate or Formic Acid[4][5]
- Ultrapure Water
- Human Plasma (with K3EDTA as anticoagulant)[1]

Equipment

- HPLC system (e.g., Surveyor HPLC system or equivalent)[6]
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][4][6]
- Analytical column: Hypersil C18 BDS column (2.1 × 50 mm, 5 µm) or equivalent[4]
- Microcentrifuge
- Nitrogen evaporator

Protocols

Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare primary stock solutions of Mifepristone and the Internal Standard in methanol at a concentration of 1 mg/mL.

- Working Standard Solutions: Prepare serial dilutions of the Mifepristone stock solution with methanol to create working standard solutions for the calibration curve and quality control samples.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.5 - 500 ng/mL) and QC samples (low, medium, and high concentrations).[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4][7]
- Add the internal standard solution.
- Add 1 mL of diethyl ether or tert-butyl-methyl ether.[4][5]
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex briefly and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis

- HPLC Conditions:
 - Column: Hypersil C18 BDS (2.1 \times 50 mm, 5 μ m)[4]
 - Mobile Phase: A) 5 mM Ammonium Acetate in Water; B) Methanol[4]
 - Gradient: Linear gradient from 70% B to 60% B over 5 minutes.[4]

- Flow Rate: 0.5 mL/min[1]
- Injection Volume: 2-10 µL[1][6]
- Column Temperature: 35°C[4]
- Total Run Time: Approximately 8-12 minutes[2][4]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)[2][4]
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Mifepristone: m/z 430.3 → 372.3 (Quantifier), 430.3 → 134.2 (Qualifier)[1][4][8]
 - Alfaxolone (IS): m/z 333 → 297[4][6]
 - Collision Energy: Optimized for the specific instrument, approximately 30V for Mifepristone.[6]

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the HPLC-MS/MS method for Mifepristone.

Table 1: Calibration Curve and Linearity

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r ²)
Mifepristone	0.5 - 5000	> 0.997

Data compiled from multiple sources indicating common performance characteristics.[4]

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-assay Precision (%RSD)	Inter-assay Precision (%RSD)	Accuracy (%RE)
Low	5	≤ 7.2%	≤ 15.7%	≤ ±10.2%
Medium	100	≤ 5.0%	≤ 10.0%	≤ ±8.0%
High	400	≤ 4.3%	≤ 8.5%	≤ ±5.0%

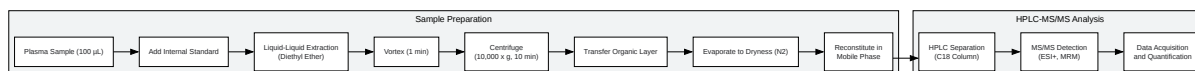
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data synthesized from reported validation studies.[4]

Table 3: Recovery

Analyte	Extraction Method	Recovery (%)
Mifepristone	Liquid-Liquid Extraction	96.3 - 114.7%

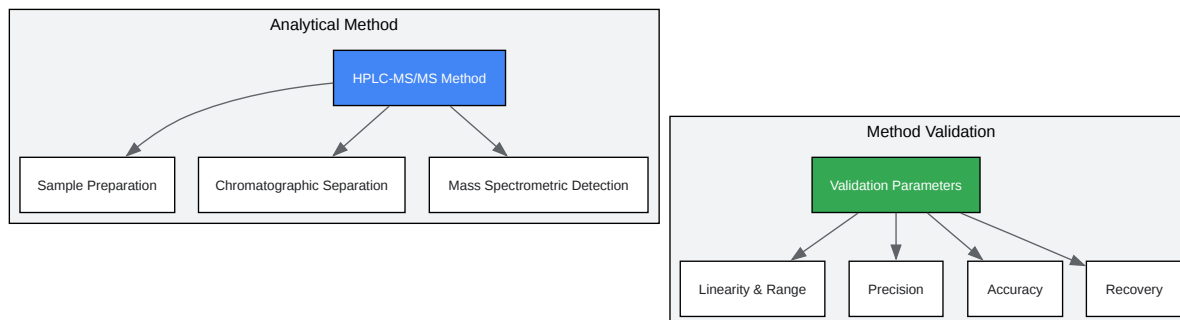
Recovery values can vary based on the specific LLE solvent and protocol used.[5]

Visualizations



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Caption: Experimental workflow for Mifepristone quantification.



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Caption: Key components of the analytical method and its validation.

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